(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one
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Overview
Description
(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one is a chemical compound with the molecular formula C18H26O6 and a molecular weight of 338.397 g/mol . It is a white powder with a melting point of 110°C and a boiling point of approximately 434.54°C .
Preparation Methods
The synthesis of (3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one involves the protection of D-mannose with cyclohexanone in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, and the product is purified by recrystallization or distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyclohexylidene groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one has several scientific research applications:
Chemistry: It is used as a protecting group for sugars in synthetic organic chemistry.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one involves its ability to protect hydroxyl groups in sugars, preventing unwanted side reactions during chemical synthesis . The cyclohexylidene groups form stable cyclic acetals with the hydroxyl groups, which can be selectively removed under acidic conditions to regenerate the free hydroxyl groups .
Comparison with Similar Compounds
(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one is unique due to its specific protecting group properties. Similar compounds include:
- 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone
- 1,2:5,6-Di-O-cyclohexylidene-D-mannitol
- D-Mannono-1,4-lactone
These compounds also serve as protecting groups for sugars but differ in their stability, reactivity, and the specific conditions required for their removal .
Properties
Molecular Formula |
C18H26O6 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C18H26O6/c19-16-15-14(23-18(24-15)9-5-2-6-10-18)13(21-16)12-11-20-17(22-12)7-3-1-4-8-17/h12-15H,1-11H2/t12-,13-,14+,15+/m1/s1 |
InChI Key |
LSYWGADBJSVSSP-KBXIAJHMSA-N |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@@H]3[C@H]4[C@@H](C(=O)O3)OC5(O4)CCCCC5 |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3C4C(C(=O)O3)OC5(O4)CCCCC5 |
Synonyms |
2,3-5,6-di-O-cyclohexylidene-D-mannonolactone |
Origin of Product |
United States |
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